Product packaging for 4-Fluoro-3,5-dimethylpyridine(Cat. No.:CAS No. 37669-66-2)

4-Fluoro-3,5-dimethylpyridine

Cat. No.: B13421288
CAS No.: 37669-66-2
M. Wt: 125.14 g/mol
InChI Key: IOADDBKYJGMVFR-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylpyridine (CAS 37669-66-2) is a fluorinated heteroaromatic compound with the molecular formula C7H8FN and a molecular weight of 125.14 g/mol . This substituted pyridine serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. The presence of the fluorine atom and methyl groups on the pyridine ring makes it a key intermediate for creating more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Compounds with the 3,5-dimethylpyridine core, such as 3,5-Lutidine, are known to be used in the synthesis of drugs like Omeprazole and Esomeprazole . Furthermore, derivatives of 3,5-dimethylpyridine have been identified as activators of AMP-activated protein kinase (AMPK), a target of interest in metabolic disease and cancer research . The calculated properties of this compound include a density of approximately 1.048 g/cm³ and a boiling point of around 174°C . This product is intended for research and development purposes only and is not classified as a medicinal product. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FN B13421288 4-Fluoro-3,5-dimethylpyridine CAS No. 37669-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37669-66-2

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

IUPAC Name

4-fluoro-3,5-dimethylpyridine

InChI

InChI=1S/C7H8FN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3

InChI Key

IOADDBKYJGMVFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1F)C

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 4 Fluoro 3,5 Dimethylpyridine

Nucleophilic Substitution Reactions Involving the Pyridine (B92270) Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines, particularly those bearing a halogen at the 2- or 4-position. The fluorine atom in 4-Fluoro-3,5-dimethylpyridine, being at an activated position and highly electronegative, is an excellent leaving group in such reactions. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as the Meisenheimer complex.

The rate of SNAr reactions in halopyridines is notably faster for fluoropyridines compared to their chloro-, bromo-, or iodo- counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine nih.gov. This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack.

A study on N-methylpyridinium ions showed a different leaving group order in nucleophilic substitution reactions, with fluorine being roughly as reactive as other halogens nih.gov. However, this system is electronically distinct from neutral pyridines. For neutral this compound, the "element effect," where fluoride (B91410) is the best leaving group, is expected to be a dominant factor in its SNAr reactions nih.gov.

ReactantNucleophileProductRelative Rate
2-FluoropyridineNaOEt in EtOH2-Ethoxypyridine320
2-ChloropyridineNaOEt in EtOH2-Ethoxypyridine1

This table illustrates the significantly higher reactivity of fluoropyridines in SNAr reactions compared to chloropyridines, a principle that applies to this compound.

Regioselectivity in Electrophilic and Nucleophilic Pyridine Functionalization

The electronic nature of the pyridine ring, characterized by the electron-withdrawing nitrogen atom, makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene pearson.com. When EAS does occur, it is highly regioselective, favoring substitution at the C-3 position to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom pearson.com. For this compound, the directing effects of the existing substituents must be considered. The two methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The nitrogen atom's inherent preference for C-3 substitution often dominates, especially under harsh reaction conditions pearson.com.

Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the C-2 and C-4 positions. In this compound, the fluorine atom is already at the activated C-4 position, making it the prime site for nucleophilic aromatic substitution as discussed in the previous section.

Radical-based functionalization offers an alternative approach to pyridine modification. The regioselectivity of radical attack on pyridines can be influenced by the nature of the radical and the solvent. Generally, nucleophilic radicals tend to attack electron-deficient positions of the pyridine ring nih.gov. For this compound, this would likely favor attack at the 2- or 6-positions. A photochemical method for the functionalization of pyridines with radicals has been shown to exhibit distinct positional selectivity that diverges from classical Minisci chemistry, which typically favors the 2-position acs.org.

Reaction TypePreferred Position(s) on Pyridine RingInfluence of Substituents on this compound
Electrophilic Aromatic SubstitutionC-3Complex interplay of directing effects, C-3 still likely favored.
Nucleophilic Aromatic SubstitutionC-2, C-4C-4 is the site of the fluorine leaving group.
Radical Addition (Nucleophilic Radical)C-2, C-4, C-6C-2 and C-6 are likely targets.

This table summarizes the general regioselectivity patterns for different reaction types on the pyridine ring and their application to this compound.

Radical and Electron Transfer Chemistry

The involvement of radical and electron transfer processes opens up unique avenues for the functionalization of pyridine derivatives. These reactions often proceed under mild conditions and can offer novel selectivity.

Electron transfer reactions involving pyridine-metal complexes have been extensively studied. The rate of electron transfer can be influenced by the nature of the substituents on the pyridine ring acs.org. For instance, in pentaammineruthenium complexes with substituted pyridine ligands, specific interactions between the pyridine ligand and the protein surface can affect the reaction rate acs.org. While direct kinetic studies on complexes of this compound are not available, the electronic effects of the fluoro and methyl groups would be expected to modulate the electron transfer properties of its metal complexes. The kinetics of electron transfer self-exchange reactions have also been measured for paramagnetic iron-pyridine complexes using NMR line broadening techniques rsc.org. Such studies provide fundamental insights into the factors governing electron transfer rates.

Photochemical reactions provide a powerful tool for the transformation of fluorinated pyridines. Irradiation of fluorinated pyridines in the presence of transition metal complexes can lead to various outcomes, including C-H and C-F bond activation acs.org. For example, the photochemical reaction of a rhodium complex with pentafluoropyridine results in coordination to the metal center, while with 2,3,5,6-tetrafluoropyridine, C-H oxidative addition occurs acs.org. The photolysis of fluorinated compounds, including those with pyridine rings, can lead to complex product distributions, and the stability of fluorinated motifs like -CF3 has been noted nih.gov. Recent work has also demonstrated a photoactivated, pyridine-directed fluorination reaction that proceeds via hydrogen atom transfer, showcasing the directing capability of the pyridine nitrogen in radical reactions acs.org.

Electron-donor-acceptor (EDA) complexes can trigger chemical transformations under visible light without the need for an external photocatalyst rsc.orgresearchgate.netrsc.org. In some cases, intermediates formed from N-aminopyridinium salts and activated alkenes can form an EDA complex that, upon illumination, initiates a cascade process to form difunctionalized pyridines rsc.orgresearchgate.netrsc.org. A dual photocatalytic system utilizing both an EDA complex and an iridium(III) photocatalyst has been developed for the synthesis of phenol-pyridinium salts acs.org. The formation and reactivity of EDA complexes are sensitive to the electronic properties of the pyridine derivative.

Influence of Substituents on Pyridine Ring Reactivity (e.g., Methyl and Fluoro Groups)

The reactivity of the pyridine ring is a delicate balance of the electronic effects of its substituents. In this compound, the strongly electron-withdrawing inductive effect of the fluorine atom deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the para-position where it resides. Conversely, the two methyl groups at the 3- and 5-positions are electron-donating through hyperconjugation and a weak inductive effect, which partially counteracts the deactivating effect of the fluorine and the ring nitrogen towards electrophiles.

For electrophilic substitution, the net effect is a highly deactivated ring, though the methyl groups would direct an incoming electrophile to the 2- or 6-positions, while the fluorine directs to the 3- and 5-positions (which are already substituted). The inherent preference for C-3 substitution in pyridinium (B92312) ions (formed under acidic EAS conditions) further complicates predictions.

For nucleophilic aromatic substitution at the 4-position, the electron-withdrawing fluorine atom is the primary activating group and the leaving group. The methyl groups at the meta-positions (3 and 5) have a less pronounced electronic effect on the reaction at C-4, but their presence can influence the stability of the Meisenheimer intermediate and potentially the reaction rate. The electronic influence of substituents on the pyridine ring has been shown to regulate the reactivity of coordinated metal centers in catalysis nih.gov.

SubstituentPositionElectronic EffectInfluence on Reactivity
Fluorine4-I (strong), +M (weak)Deactivates towards EAS, Activates towards SNAr
Methyl3, 5+I (weak), HyperconjugationActivates towards EAS, Weakly deactivates towards SNAr

This table summarizes the electronic effects of the substituents in this compound and their general influence on the reactivity of the pyridine ring.

Comparative Reactivity Profiles of Halogenated Pyridine Systems

The reactivity of this compound is best understood by comparing it to other halogenated pyridine systems. The primary reaction pathway for these compounds is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the halide. The reactivity in these systems is governed by several interconnected factors: the nature of the halogen leaving group, its position on the pyridine ring, and the electronic and steric influence of other ring substituents.

Influence of the Halogen Leaving Group

For halogenated pyridines, the reactivity order of the halogens as leaving groups is generally the reverse of that seen in SN2 reactions. The established order is:

F > Cl ≈ Br > I wikipedia.org

Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and powerfully stabilizes the negative charge in the Meisenheimer complex through its inductive effect. stackexchange.com This stabilization lowers the activation energy of the rate-determining step, making fluoropyridines, including this compound, significantly more reactive toward nucleophiles than their chloro, bromo, or iodo counterparts. For instance, studies on similar systems have shown a dramatic difference in reaction rates; 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine. researchgate.net

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions
HalogenRelative ReactivityPrimary Reason
Fluorine (F)HighestHigh electronegativity stabilizes the Meisenheimer complex. stackexchange.com
Chlorine (Cl)IntermediateModerate electronegativity and leaving group ability.
Bromine (Br)IntermediateSimilar reactivity to chlorine in many SNAr systems. wikipedia.org
Iodine (I)LowestLower electronegativity provides less stabilization for the intermediate.

Effect of Substituent Position

The position of the halogen on the pyridine ring is crucial in determining reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions).

In general, 4-halopyridines are more reactive towards nucleophilic substitution than their 2-halo isomers. stackexchange.com This increased reactivity is often attributed to more favorable electronic stabilization of the reaction intermediate when the attack occurs at the C-4 position. stackexchange.com Substitution at the 3-position is significantly less favorable as the negative charge of the Meisenheimer complex cannot be effectively delocalized onto the ring nitrogen.

Influence of Methyl Groups

The two methyl groups at the 3 and 5-positions of this compound have a dual influence on its reactivity profile:

Electronic Effect : Methyl groups are electron-donating. This property increases the electron density of the pyridine ring, which generally deactivates the system towards nucleophilic attack compared to an unsubstituted 4-fluoropyridine. nih.gov This effect contrasts with electron-withdrawing groups (e.g., -NO2, -CN), which would further activate the ring and increase the rate of substitution. wikipedia.orgnih.gov

Steric Effect : The methyl groups are adjacent to the reaction center at C-4. While not directly at the site of attack, they can exert steric hindrance that may influence the approach of the nucleophile and the stability of the reaction intermediate. Studies on substituted pyridines have shown that ortho-methyl groups can sterically hinder interactions, potentially reducing the stability of complexes and affecting reaction rates. researchgate.net

The net effect on the reactivity of this compound is a balance between the powerful activating effect of the 4-fluoro group and the modest deactivating electronic and potential steric effects of the 3,5-dimethyl substituents.

Table 2: Comparative Influence of Substituents on the SNAr Reactivity of a 4-Halopyridine Scaffold
Substituent Type (at 3,5-positions)ExampleElectronic EffectExpected Impact on SNAr Rate
Electron-Donating-CH3 (as in this compound)Increases ring electron densityDecrease (Deactivating)
None (Unsubstituted)-HBaselineBaseline
Electron-Withdrawing-NO2, -CNDecreases ring electron densityIncrease (Activating)

Computational and Theoretical Investigations of 4 Fluoro 3,5 Dimethylpyridine

Electronic Structure Analysis and Prediction of Reactivity Sites

Computational chemistry provides powerful tools to analyze the electronic structure of molecules, offering insights into their stability and reactivity. For 4-Fluoro-3,5-dimethylpyridine, the distribution of electron density across the aromatic ring is governed by the interplay of the substituent effects of the fluorine atom and the two methyl groups.

The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. libretexts.org This effect tends to decrease the electron density of the entire pyridine (B92270) ring. Concurrently, fluorine can exhibit a positive mesomeric effect (+M), donating electron density from its lone pairs into the π-system. nih.gov However, in pyridines, the inductive effect of a halogen at the 4-position generally dominates. The two methyl groups at the 3- and 5-positions are electron-donating groups (+I effect and hyperconjugation), which increase the electron density on the ring.

Density Functional Theory (DFT) calculations and analysis of the Molecular Electrostatic Potential (MEP) map are standard methods for predicting reactive sites. rsc.orgbhu.ac.in For this compound, the following predictions can be made:

Nucleophilic Attack: The positions ortho to the nitrogen atom (C2 and C6) are the most electron-deficient carbons and, therefore, the most probable sites for nucleophilic attack. The presence of the electron-withdrawing fluorine group at C4 enhances this effect.

Protonation/Coordination with Lewis Acids: The nitrogen atom, with its lone pair of electrons not involved in the aromatic π-system, remains the most basic site and is the primary center for protonation and coordination with Lewis acids. nih.gov

Reaction TypePredicted Primary Site(s)Reasoning
Nucleophilic SubstitutionC2, C6Electron deficiency due to ring nitrogen and electron-withdrawing fluorine group.
Electrophilic SubstitutionHighly DisfavoredOverall deactivation of the ring by the fluorine substituent.
Protonation / Lewis Acid CoordinationNitrogen (N1)Availability of the nitrogen lone pair.

Applications of Frontier Molecular Orbital Theory in Pyridine Chemistry

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of chemical species. bhu.ac.in It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to act as a nucleophile or electron donor, while the LUMO is associated with its ability to act as an electrophile or electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In the context of this compound, FMO theory helps to rationalize the reactivity patterns described in the previous section. The electronic effects of the substituents directly influence the energies of these frontier orbitals.

Effect of Fluorine: The highly electronegative fluorine atom has a stabilizing (energy-lowering) effect on all molecular orbitals, including the HOMO and LUMO. nih.govumons.ac.bersc.org This lowering of the HOMO energy makes the molecule a weaker electron donor (less nucleophilic) compared to unsubstituted pyridine. The lowering of the LUMO energy makes it a better electron acceptor (more electrophilic).

Effect of Methyl Groups: The electron-donating methyl groups have a destabilizing (energy-raising) effect on the molecular orbitals. This would tend to increase the HOMO energy, making the molecule more nucleophilic, thus counteracting the effect of the fluorine atom to some extent.

The net result is that fluorination generally leads to a lower HOMO and LUMO energy compared to the non-fluorinated analogue (3,5-dimethylpyridine), which increases the molecule's stability against oxidation. rsc.org Computational studies on related fluorinated pyridines have shown that fluorine substitution significantly lowers the orbital energies. For example, DFT calculations on 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile yielded a HOMO energy of -8.369 eV and a LUMO energy of -3.380 eV, which are substantially lower than those of pyridine itself. researchgate.net

Molecular OrbitalPrimary Role in ReactivityPredicted Effect of Substituents on Energy Level
HOMONucleophilicity (Electron Donation)Lowered by fluorine, raised by methyl groups. Overall energy is expected to be lower than in 3,5-dimethylpyridine (B147111).
LUMOElectrophilicity (Electron Acceptance)Lowered by fluorine, raised by methyl groups. Overall energy is expected to be significantly lower than in 3,5-dimethylpyridine.
HOMO-LUMO Gap (ΔE)Indicator of Kinetic StabilityThe net effect on the gap is subtle and depends on the relative stabilization of the HOMO vs. the LUMO. However, fluorination often does not dramatically alter the gap size. nih.gov

Molecular Conformation and Stereochemical Considerations

The molecular conformation of this compound is defined by the spatial arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. As a derivative of pyridine, the core structure is an aromatic, six-membered heterocycle.

Molecular Geometry: Computational geometry optimization, typically using DFT methods, is employed to determine the most stable three-dimensional structure. researchgate.net For this compound, the pyridine ring is expected to be planar, which is characteristic of aromatic systems. The fluorine and methyl substituents lie in the same plane as the ring. The molecule possesses a C₂ᵥ symmetry plane that passes through the N1, C4, and F atoms, bisecting the C2-C3 and C5-C6 bonds.

The bond lengths and angles are influenced by the electronic nature of the substituents. The C-F bond is strong and relatively short. The C-C and C-N bonds within the ring will have lengths intermediate between single and double bonds, characteristic of an aromatic system. The internal ring angles are expected to be close to the 120° of an ideal hexagon, with slight distortions due to the different atoms (N vs. C) and substituents. For instance, the C-N-C angle is typically slightly smaller than 120°, while the angles at the substituted carbons might deviate slightly.

Stereochemical Considerations: Stereochemistry deals with the three-dimensional arrangement of atoms and molecules. This compound is an achiral molecule as it possesses a plane of symmetry. It does not have any stereocenters, and therefore, does not exist as enantiomers or diastereomers. The spatial arrangement of the substituents relative to the ring is fixed due to the planarity and rigidity of the aromatic system. Conformational analysis, which studies the different spatial arrangements resulting from bond rotations, is not a major factor for the core ring structure, although rotation of the methyl groups around their C-C single bonds occurs.

ParameterExpected Value Range / DescriptionBasis of Prediction
Ring GeometryPlanarAromaticity of the pyridine ring.
C-F Bond Length~1.33 - 1.36 ÅTypical values for C(sp²)-F bonds in aromatic systems. researchgate.net
C-N Ring Bond Length~1.33 - 1.34 ÅBased on experimental and computational data for pyridine and its derivatives. ekb.eg
C-C Ring Bond Length~1.38 - 1.40 ÅBased on experimental and computational data for pyridine and its derivatives. ekb.eg
Internal Ring Angles~117° - 124°Deviations from ideal 120° due to heteroatom and substituents.
ChiralityAchiralPresence of a molecular plane of symmetry.

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 3,5 Dimethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data (¹H, ¹³C, or ¹⁹F) for 4-Fluoro-3,5-dimethylpyridine could be located in the reviewed sources. A detailed analysis of chemical shifts, coupling constants, and signal multiplicities, which are fundamental for structural elucidation, is therefore not possible.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for the aromatic and methyl protons of this compound are not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR data, which would provide information on the chemical environment of each carbon atom in the pyridine (B92270) ring and the methyl groups, is not available. This includes the characteristic shifts influenced by the fluorine substituent and the C-F coupling constants.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

The ¹⁹F NMR spectrum is a critical tool for characterizing fluorinated organic compounds. However, no experimental ¹⁹F NMR data, which would show the chemical shift and coupling of the fluorine atom with neighboring protons, could be found for this compound.

In Situ Mechanistic NMR Investigations

There are no published studies detailing the use of in situ NMR spectroscopy to investigate reaction mechanisms involving this compound. Such studies would be valuable for understanding its reactivity but have not been reported.

Mass Spectrometry Techniques for Structural Elucidation

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not available. This information is crucial for confirming the molecular weight and deducing the structural components of the molecule.

Infrared (IR) Spectroscopy

The characteristic vibrational frequencies (e.g., C-F, C=N, C=C, and C-H stretching and bending modes) for this compound have not been reported. An experimental IR spectrum is necessary to identify these key functional group absorptions.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. It provides valuable information on the oxidation and reduction potentials of a molecule, the stability of the resulting charged species, and the kinetics of electron transfer reactions. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental data on the cyclic voltammetry of this compound.

Due to the lack of direct experimental findings for this compound, a detailed analysis of its electrochemical behavior, including specific redox potentials and electron transfer characteristics, cannot be provided at this time. The electrochemical properties of pyridine derivatives are known to be significantly influenced by the nature and position of substituents on the pyridine ring.

For context, the electrochemical behavior of the parent compound, pyridine, has been studied. The reduction of pyridine typically occurs at negative potentials and is often an irreversible process, influenced by the electrode material and the solvent system used. The introduction of substituents, such as methyl and fluoro groups, is expected to alter the electron density of the pyridine ring and, consequently, its redox potentials.

Without experimental data, any discussion on the precise redox potentials of this compound would be purely speculative. Further empirical research is required to elucidate the specific electrochemical characteristics of this compound. Such studies would involve performing cyclic voltammetry experiments under controlled conditions, typically using a three-electrode system in a suitable solvent with a supporting electrolyte. The resulting voltammogram would provide the oxidation and reduction peak potentials, which are crucial for understanding the molecule's electronic properties and its potential applications in areas such as materials science and catalysis.

Given the absence of published research, the following table, which would typically present key electrochemical parameters, remains unpopulated.

Table 1: Electrochemical Data for this compound

Parameter Value Conditions
Oxidation Potential (Epa) Data not available
Reduction Potential (Epc) Data not available
Half-wave Potential (E1/2) Data not available
Peak Separation (ΔEp) Data not available
Scan Rate Data not available
Solvent/Electrolyte Data not available
Reference Electrode Data not available

Future experimental investigation is necessary to populate this table and provide a thorough and scientifically accurate electrochemical characterization of this compound.

Applications of 4 Fluoro 3,5 Dimethylpyridine in Advanced Organic Synthesis

Role as a Core Synthetic Building Block for Complex Molecules

4-Fluoro-3,5-dimethylpyridine serves as a valuable scaffold in the construction of more complex molecular architectures. The presence of the fluorine atom at the 4-position, flanked by two methyl groups at the 3 and 5 positions, provides a unique combination of electronic and steric properties. The fluorine atom acts as a weak Lewis base and can modify the pKa of the pyridine (B92270) nitrogen, while the methyl groups provide steric bulk and can influence reaction selectivity.

The use of fluorinated heterocyclic compounds as building blocks is a dominant strategy in drug discovery. nih.gov This approach avoids the need for often challenging late-stage fluorination reactions. nih.gov Introducing fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target enzymes or receptors. nih.govresearchgate.net For instance, fluorinated pyridines are key components in numerous pharmaceuticals and agrochemicals. nih.govjst.go.jpagropages.com The this compound moiety can be incorporated into larger molecules to fine-tune these properties, making it a desirable starting material for the synthesis of novel therapeutic agents and functional materials. nih.gov

Intermediacy in the Synthesis of Diverse Chemical Agents (Academic Research Focus)

In multi-step synthetic sequences, this compound can function as a crucial intermediate. Its pyridine ring can undergo a variety of chemical transformations, allowing for the introduction of additional functional groups. For example, the fluorine atom can potentially be displaced by nucleophiles under specific conditions, or the methyl groups can be functionalized.

Research in academic settings has highlighted the utility of substituted pyridines in creating complex molecules. For example, pyridine derivatives are used to synthesize compounds with potential applications as kinase inhibitors and anticancer agents. acs.org The synthesis of fluorinated pyrazoles and pyrimidines, which are important in pharmaceuticals, often relies on fluorinated building blocks. nih.govmit.eduresearchgate.net The this compound structure is analogous to intermediates used in the production of significant agrochemicals, where the pyridine ring is a key feature for biological activity. nih.govjst.go.jp Its unique substitution pattern makes it a subject of interest for creating new chemical entities with tailored properties for biological screening.

Ligand Design and Coordination Chemistry Applications

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions through the lone pair of electrons on the nitrogen atom. nih.gov The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the properties of the resulting metal complex. nih.govacs.org

This compound is expected to act as a monodentate ligand, coordinating to metal centers through its nitrogen atom. The electron-withdrawing nature of the fluorine atom decreases the basicity of the pyridine nitrogen, which can affect the strength of the metal-ligand bond. Conversely, the electron-donating methyl groups can partially offset this effect. This electronic modulation can lead to metal complexes with unique stability, reactivity, and spectroscopic properties. rsc.org

The formation of such complexes is typically achieved by reacting the pyridine ligand with a suitable metal salt in an appropriate solvent. royalsocietypublishing.org Characterization of the resulting complexes involves a suite of analytical techniques to confirm the structure and bonding.

Analytical TechniqueExpected Observations for Metal Complexes
Infrared (IR) Spectroscopy Shifts in the C=N and C=C stretching frequencies of the pyridine ring upon coordination to the metal center. royalsocietypublishing.orgjscimedcentral.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Downfield shifts in the ¹H NMR signals of the pyridine protons upon complexation. nih.govacs.org The ¹⁹F NMR signal would provide a sensitive probe of the electronic environment around the fluorine atom.
X-ray Crystallography Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the overall geometry of the metal coordination sphere (e.g., square planar, tetrahedral, octahedral). jscimedcentral.com
Mass Spectrometry Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. jscimedcentral.com

This table presents expected characterization data based on general principles of pyridine-metal complexes.

Transition metal complexes containing pyridine ligands are widely used as catalysts in organic synthesis. wikipedia.org The ligands play a crucial role in stabilizing the metal center and modulating its reactivity, selectivity, and catalytic efficiency. Palladium-pyridine complexes, for example, are effective precatalysts for important carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck cross-coupling reactions. nih.govacs.org

The specific electronic and steric properties of this compound make it an interesting candidate for developing novel catalytic systems. The fluorinated ligand can enhance the thermal and oxidative stability of the metal complex. rsc.org By systematically modifying the ligand structure, the catalytic activity can be fine-tuned for specific transformations. For instance, the basicity of the pyridine ligand has been shown to correlate with catalytic efficiency in certain palladium-catalyzed reactions. nih.gov Complexes of this compound could therefore offer a unique reactivity profile compared to their non-fluorinated counterparts, potentially leading to improved catalytic performance in various reactions, including hydrogenations, carbonylations, and cross-coupling reactions. nih.govwikipedia.orgresearchgate.net

Development of Novel Fluorinated Probes and Indicators (e.g., ¹⁹F NMR pH Indicators)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful analytical technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.net A key advantage is the lack of endogenous ¹⁹F background signals in biological systems, which allows for the unambiguous detection of fluorinated probes.

Molecules containing a fluorine atom in proximity to a titratable group, such as the nitrogen atom in a pyridine ring, can serve as ¹⁹F NMR pH indicators. The chemical shift of the fluorine nucleus is highly sensitive to the electronic environment. When the pyridine nitrogen is protonated or deprotonated, the change in the electronic structure of the ring causes a measurable shift in the ¹⁹F NMR signal. nih.gov This principle allows for the non-invasive measurement of pH in vitro and in vivo. nih.gov

This compound possesses the necessary structural features to function as a scaffold for such pH indicators. The key properties for an effective ¹⁹F NMR pH probe include:

A pKa value close to the physiological pH range (around 7.4).

A large change in chemical shift upon protonation to ensure high sensitivity.

Good solubility and stability in aqueous environments.

Low toxicity for biological applications.

By modifying the structure of this compound, new probes can be designed with optimized properties for specific applications, such as measuring intracellular or extracellular pH in biological systems. nih.govnih.gov

PropertyDesired Characteristic for ¹⁹F NMR pH ProbesRelevance of this compound Structure
Sensitivity Large ¹⁹F chemical shift difference between protonated and deprotonated states.The fluorine at the 4-position is well-positioned to be sensitive to the protonation state of the ring nitrogen.
Operational Range pKa of the molecule should be near the pH range of interest (e.g., physiological pH).The pKa can be tuned by the electronic effects of the fluorine and methyl substituents.
Specificity Minimal interference from and interaction with other biological molecules.The unique ¹⁹F chemical shift provides a clear, specific signal. researchgate.net
Biocompatibility Low toxicity and high stability under physiological conditions.Fluorinated organic molecules often exhibit high metabolic stability.

This table outlines the key characteristics of ¹⁹F NMR pH indicators and the potential of the this compound scaffold.

Future Research Directions and Emerging Avenues

Innovations in Green Chemistry Approaches for Fluorinated Pyridine (B92270) Synthesis

The synthesis of fluorinated pyridines has traditionally relied on methods that can be hazardous and environmentally taxing. Future research will undoubtedly focus on the development of more sustainable and safer synthetic routes.

Key Innovations and Research Directions:

Catalyst-Free and Solvent-Free Reactions: A significant advancement in green chemistry is the use of alternative energy sources to drive reactions without the need for catalysts or harmful organic solvents. For instance, ultrasound irradiation has been successfully employed for the catalyst-free, one-pot synthesis of functionalized 1,4-dihydropyridines in aqueous ethanol. This approach, which involves the multi-component reaction of reagents like dimethylacetylenedicarboxylate and 2-fluoroaniline, offers high yields, short reaction times, and a benign environmental profile. The application of such methodologies to the synthesis of 4-Fluoro-3,5-dimethylpyridine from readily available precursors is a promising area of investigation.

Avoiding Hazardous Reagents: Traditional fluorination methods often involve harsh reagents. Modern approaches aim to replace these with safer alternatives. The development of methods that utilize milder fluorinating agents or electrochemical synthesis pathways are key to this effort. For example, electrochemical fluorination of pyridine derivatives in suitable electrolytes presents a milder alternative to traditional methods.

Synthesis ApproachKey FeaturesPotential Application to this compound
Ultrasound-Assisted Synthesis Catalyst-free, aqueous solvent systems, rapid reaction times, high yields.A green and efficient method for the construction of the substituted pyridine ring from appropriate starting materials.
Electrochemical Fluorination Use of electricity to drive fluorination, often under milder conditions.A potentially safer and more controlled method for the direct fluorination of a 3,5-dimethylpyridine (B147111) precursor.
Multi-Component Reactions Combining three or more reactants in a single step to build complex molecules.An efficient and atom-economical route to synthesize highly functionalized derivatives of this compound.

Exploration of Unconventional Reactivity Patterns

Understanding and exploiting novel reactivity patterns of fluorinated pyridines can open up new avenues for the synthesis of complex molecules and the development of novel functionalities.

Key Research Areas:

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying molecular scaffolds without the need for pre-functionalized starting materials. Research into the selective C-H fluorination of pyridines is an active area. For example, a method for the formal meta-C–H-fluorination of pyridines has been developed, which proceeds through a dearomatized oxazinopyridine intermediate using an electrophilic fluorine source like Selectfluor. This strategy allows for the introduction of fluorine at a position that is typically difficult to access through conventional methods. Applying such a strategy to 3,5-dimethylpyridine could provide a direct route to this compound.

Reactivity of Pyridine N-oxides: The use of pyridine N-oxides as precursors for fluorination presents another unconventional approach. The N-oxide group can activate the pyridine ring towards nucleophilic substitution, facilitating the introduction of a fluorine atom. Subsequent reduction of the N-oxide yields the desired fluorinated pyridine. This method has been shown to be effective for the synthesis of meta-fluorinated pyridines and could be adapted for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The fluorine atom in this compound can act as a leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles at the 4-position. The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring facilitates this transformation. Future research could explore the scope of this reactivity to synthesize a library of 4-substituted-3,5-dimethylpyridines with diverse functionalities.

Reactivity PatternDescriptionRelevance to this compound
Formal meta-C–H-Fluorination Direct introduction of a fluorine atom at the meta-position of a pyridine ring via a dearomatization-rearomatization strategy.A potential direct synthetic route starting from 3,5-dimethylpyridine.
Pyridine N-oxide Fluorination Activation of the pyridine ring towards fluorination by the N-oxide group, followed by deoxygenation.An alternative synthetic pathway to introduce the fluorine atom at the 4-position.
Nucleophilic Aromatic Substitution Displacement of the fluorine atom by various nucleophiles to introduce new functional groups.A versatile method for the further derivatization of this compound to create novel compounds.

Integration with Advanced Flow Chemistry and Microfluidic Systems for Process Intensification

Flow chemistry and microfluidics are transformative technologies that offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability.

Future Directions:

Process Intensification: Continuous flow systems can significantly intensify the synthesis of fluorinated pyridines. The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for excellent heat and mass transfer, enabling reactions to be performed under more aggressive conditions with better control and safety. This is particularly advantageous for potentially hazardous fluorination reactions.

Automated Synthesis and Optimization: Microfluidic platforms can be integrated with automated systems for reaction screening and optimization. This allows for the rapid evaluation of a wide range of reaction parameters, such as temperature, pressure, and reagent concentrations, to identify the optimal conditions for the synthesis of this compound.

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating and purifying intermediates. A continuous flow process for the synthesis of 4-fluoropyrazole derivatives from diketones, fluorine gas, and hydrazines has been demonstrated, showcasing the potential for multi-step syntheses in flow. This approach could be adapted for a streamlined and efficient synthesis of this compound and its derivatives.

TechnologyAdvantagesApplication in this compound Synthesis
Flow Chemistry Enhanced safety, precise control over reaction parameters, easy scalability, and process intensification.Safer handling of fluorinating agents and improved yield and selectivity in the synthesis of the target compound.
Microfluidics Small reagent consumption, rapid screening and optimization, and potential for high-throughput synthesis.Rapid identification of optimal reaction conditions and the synthesis of small quantities for initial biological screening.
Telescoped Reactions Increased efficiency, reduced waste, and elimination of intermediate purification steps.Development of a streamlined, multi-step continuous synthesis of this compound from basic starting materials.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3,5-dimethylpyridine, and how do reaction conditions influence yield?

Answer: The synthesis of fluorinated pyridines often employs palladium-catalyzed cross-coupling reactions. For example, in analogous compounds like 4-{6-[(4-Fluorophenyl)amino]-5-fluoropyridin-2-ylamino}-3,5-dimethylbenzonitrile (4g), Pd(OAc)₂ with XPhos ligand and Cs₂CO₃ as a base achieved a 50% yield under thermal conditions . Key parameters include:

  • Catalyst system : Pd(OAc)₂/XPhos for Buchwald-Hartwig amination.
  • Solvent : Toluene or dioxane at reflux (~110°C).
  • Purification : Column chromatography with ethyl acetate/hexane.
Example Conditions CatalystBaseYield
Analog 4g synthesisPd(OAc)₂Cs₂CO₃50%
Analog 4h synthesisPd(OAc)₂Cs₂CO₃68%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Fluorine and methyl substituents split signals. For 4g, δ ~2.3 ppm (CH₃), δ ~8.1 ppm (pyridine-H), and J₃,₅ coupling (~15 Hz for fluorines) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for 4g: m/z 409.1482 calculated vs. 409.1485 observed) .
  • HPLC : Purity assessment (e.g., HUPLC retention time ~3.2 min for 97% purity) .

Q. How does the fluorine substituent influence the compound’s reactivity in substitution reactions?

Answer: Fluorine’s electron-withdrawing effect deactivates the pyridine ring, directing electrophilic substitution to the para position relative to the methyl groups. For example, in 3,5-difluoro-N-methylpyridin-2-amine, fluorine enhances stability against oxidation compared to non-fluorinated analogs .

Advanced Research Questions

Q. What electronic effects arise from the 3,5-dimethyl and 4-fluoro substituents, and how do they impact catalytic applications?

Answer: The methyl groups donate electron density via inductive effects, while fluorine withdraws it, creating a polarized electronic environment. This combination stabilizes metal complexes, as seen in ruthenium catalysts using 3,5-dimethylpyridine ligands (e.g., Dibromo(R,R)-XylSKEWPHOSruthenium(II)) . Such polarization enhances catalytic activity in asymmetric hydrogenation.

Q. How should researchers resolve contradictions in reported synthetic yields for fluoropyridine derivatives?

Answer: Contradictions often stem from:

  • Catalyst loading : Higher Pd(OAc)₂ (5 mol%) may improve yield but increase costs.
  • Base selection : Cs₂CO₃ outperforms K₂CO₃ in deprotonating amines .
  • Purification methods : Gradient elution in chromatography minimizes co-elution of byproducts.
    Validate reproducibility via control experiments and kinetic studies .

Q. What strategies predict the biological activity of this compound based on structural analogs?

Answer:

  • QSAR modeling : Use analogs like 2-Ethyl-3,5-dimethylpyridine (antimicrobial activity via lipophilic interactions) .
  • Docking studies : Fluorine’s electronegativity may enhance binding to enzymes (e.g., cytochrome P450) .
  • In vitro assays : Test against bacterial strains (e.g., E. coli, S. aureus) to correlate substituent effects with MIC values .

Q. How does this compound compare to halogenated analogs in photophysical properties?

Answer: Fluorine’s small size and high electronegativity reduce steric hindrance and increase UV absorbance λₘₐₓ compared to chloro analogs. For example, 3,5-Dichloro-4-(difluoromethyl)pyridine shows λₘₐₓ ~270 nm, while fluorinated derivatives may shift due to conjugation effects .

Methodological Considerations

  • Data Validation : Cross-reference HRMS and NMR with computational tools (e.g., PubChem’s InChIKey ).
  • Safety : Handle with nitrile gloves (LD₅₀ for analogs: ~300 mg/kg in rodents) .
  • Contradiction Analysis : Use iterative refinement in synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.